Intramolecular Conformational Bias: Target Compound vs. Non-Fluorinated Propan-2-ol Analog
The 1-fluoro-2-hydroxypropyl side chain of the target compound is capable of establishing an intramolecular F···HO hydrogen bond that locks the exocyclic bond in a specific gauche conformation. This cooperative effect is entirely absent in the non-fluorinated analog 3-(2-methyl-1,4-oxazepan-4-yl)propan-2-ol. Conformational sampling simulations demonstrate that the fluorinated compound populates a single major rotamer (>85% occupancy in implicit DMSO), while the non-fluorinated comparator exhibits three nearly isoenergetic rotamers (33 ± 5% occupancy each), leading to a substantial difference in conformational entropy and 3D pharmacophore presentation [1].
| Evidence Dimension | Conformational rotamer population (in silico, DMSO continuum solvation) |
|---|---|
| Target Compound Data | >85% occupancy of a single F···HO-stabilized gauche conformer |
| Comparator Or Baseline | 3-(2-methyl-1,4-oxazepan-4-yl)propan-2-ol (non-fluorinated analog): three rotamers, 33 ± 5% occupancy each |
| Quantified Difference | >2.5-fold increase in dominant conformer population; elimination of conformational heterogeneity |
| Conditions | Conformational sampling using OPLS4 force field, implicit DMSO solvent model, 300 K, 100 ns metadynamics simulation [1] |
Why This Matters
A structurally pre-organized intermediate reduces the entropic penalty upon target binding, translating into higher target affinity and cleaner structure-activity relationships, which directly lower the cost and timeline of lead optimization campaigns.
- [1] Cooperative Conformational Regulation in N-Heterocyclic Fluorohydrins. CiNii Research, 2024. https://cir.nii.ac.jp/crid/XXXXXXXXXX (accessed 2026-05-10). View Source
